2-Fluoro-4-iodopyrimidine CAS 396-91-8 chemical properties
2-Fluoro-4-iodopyrimidine CAS 396-91-8 chemical properties
The following technical guide details the chemical properties, synthesis, and application of 2-Fluoro-4-iodopyrimidine (CAS 396-91-8) .
A Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry
Executive Summary
2-Fluoro-4-iodopyrimidine is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and nucleoside analogs. Its structural utility lies in the electronic and chemical orthogonality of its two halogen substituents:
-
The C4-Iodine atom serves as a "soft," highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira).
-
The C2-Fluorine atom acts as a "hard," activating group that survives metal-catalyzed conditions but remains susceptible to late-stage Nucleophilic Aromatic Substitution (SNAr).
This dual-reactivity profile allows researchers to sequentially functionalize the pyrimidine ring with high regiocontrol, avoiding the mixture of isomers often seen with symmetric precursors like 2,4-dichloropyrimidine.
Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 396-91-8 | Distinct from pyridine analogs (e.g., CAS 22282-70-8). |
| Molecular Formula | C₄H₂FIN₂ | |
| Molecular Weight | 223.98 g/mol | |
| Appearance | Light yellow crystalline powder | Can darken upon storage due to iodine liberation. |
| Melting Point | ~31–35 °C | Low-melting solid; often handled as a melt or solution. |
| Boiling Point | ~277 °C (Predicted) | Decomposes before boiling at atm pressure; distillable in vacuo. |
| Density | 2.1 ± 0.1 g/cm³ | High density due to iodine content. |
| Solubility | DMSO, DMF, DCM, EtOAc | Sparingly soluble in water; hydrolytically unstable in acidic water. |
| Storage | 2–8 °C, Inert Atmosphere | Light-sensitive.[1] Store under Argon/Nitrogen to prevent deiodination. |
Synthetic Methodologies
The preparation of 2-fluoro-4-iodopyrimidine typically follows one of two pathways, depending on the scale and available precursors.
Method A: Directed Ortho-Lithiation (High Precision)
This method is preferred for laboratory-scale synthesis as it ensures high regioselectivity by leveraging the acidity of the C4-proton in 2-fluoropyrimidine.
-
Precursor: 2-Fluoropyrimidine.
-
Reagent: Lithium Diisopropylamide (LDA) or LiTMP.
-
Electrophile: Iodine (I₂) or N-Iodosuccinimide (NIS).
-
Mechanism: The C4 proton is the most acidic site (adjacent to nitrogen, not sterically hindered). Lithiation at -78 °C generates the C4-lithio species, which traps iodine.
Method B: Halogen Exchange (Industrial Scale)
For larger batches, a Finkelstein-type reaction or acid-mediated exchange is utilized, often starting from the cheaper 2,4-dichloropyrimidine.
-
Step 1: Fluorination of 2,4-dichloropyrimidine (using KF/18-crown-6) to yield 2,4-difluoropyrimidine.
-
Step 2: Selective iodination using anhydrous HI (gas or in situ) or NaI/TMSCl.
-
Selectivity: The C4 position is more electrophilic and susceptible to halide exchange than C2, favoring the formation of the 4-iodo product.
Reactivity & Mechanistic Logic
The core value of this scaffold is its sequential chemoselectivity . The diagram below illustrates the divergent pathways available to medicinal chemists.
The "Soft-First" Strategy (Standard Workflow)
-
Step 1 (C4 Functionalization): The C4-Iodine bond is weak and electron-rich (polarizable), making it an ideal partner for oxidative addition by Pd(0). Suzuki, Sonogashira, and Stille couplings occur exclusively at C4 at room temperature or mild heating.
-
Step 2 (C2 Functionalization): The C2-Fluorine bond is strong and resistant to Pd(0) insertion. However, once the C4 position is substituted (e.g., with an aryl group), the pyrimidine ring remains electron-deficient. The C2-F is then displaced by amines, alkoxides, or thiols via SNAr at elevated temperatures.
Reactivity Map (DOT Visualization)
Caption: Divergent reactivity pathways. The solid blue/green path represents the standard "Orthogonal" workflow used in drug discovery.
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling at C4
Targeting the Iodine handle while preserving the Fluorine.
Reagents:
-
2-Fluoro-4-iodopyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane or DME
Procedure:
-
Setup: Charge a reaction vial with the pyrimidine, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed solvent and the base solution.
-
Reaction: Stir at room temperature to 50 °C. Note: Avoid reflux temperatures (>80 °C) initially to prevent hydrolysis of the C2-Fluorine.
-
Monitoring: Monitor by TLC/LCMS. The starting material (iodide) should disappear rapidly.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[2][3]
-
Purification: Flash chromatography. The product (2-Fluoro-4-arylpyrimidine) is typically stable on silica.
Protocol B: SNAr Displacement at C2
Functionalizing the remaining Fluorine handle.
Reagents:
-
2-Fluoro-4-arylpyrimidine (from Protocol A)
-
Primary or Secondary Amine (1.2–2.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or K₂CO₃
-
Solvent: DMSO, NMP, or n-Butanol
Procedure:
-
Mixture: Dissolve the substrate and amine in the solvent. Add base.[4]
-
Reaction: Heat to 80–100 °C . The C2-Fluorine is less reactive than a C4-chloride, so thermal energy is required to overcome the activation barrier.
-
Workup: Pour into ice water. If the product precipitates, filter.[4] If not, extract with EtOAc.
-
Note: This step effectively installs the "hinge binder" motif common in kinase inhibitors.
Applications in Drug Discovery[5][6][7][8][9][10]
The 2-amino-4-arylpyrimidine motif, accessible via this scaffold, is ubiquitous in oncology.
-
Kinase Inhibitors: The N1-C2-N3 motif binds to the ATP-binding pocket of kinases (e.g., EGFR, JAK, ALK) via hydrogen bonding.
-
EGFR Inhibitors: The C4-aryl group extends into the hydrophobic pocket, while the C2-amine interacts with the hinge region.
-
Case Study: In the synthesis of Gefitinib or Imatinib analogs, 2-fluoro-4-iodopyrimidine allows for the modular variation of the "tail" (C4) and "head" (C2) regions independently, facilitating rapid Structure-Activity Relationship (SAR) cycling.
Safety & Handling
-
Hazards: 2-Fluoro-4-iodopyrimidine is an irritant (Skin/Eye/Respiratory).[5] It may cause sensitization.
-
Stability: The C-I bond is light-sensitive. Prolonged exposure to light turns the solid brown (iodine release).
-
Hydrolysis: The C2-F bond is susceptible to hydrolysis in acidic aqueous media, generating the 2-hydroxypyrimidine (inactive). Keep reaction media basic or neutral.
References
-
PubChem Compound Summary . (n.d.). 2-Fluoro-4-iodopyrimidine (CAS 396-91-8). National Center for Biotechnology Information. Link
- Schlosser, M., et al. (2003). Regioselective functionalization of fluoropyrimidines. Journal of Organic Chemistry.
- Lüleç, H. I., & Classen, R. (2018). Orthogonal reactivity of dihalopyrimidines in Pd-catalyzed couplings. Tetrahedron Letters. (Discusses the I > Br > Cl >> F reactivity order).
-
ChemSrc . (2025). 2-Fluoro-4-iodopyrimidine Physical Properties. Link(Note: CAS 1806392-49-3 is a related entry often cross-referenced with 396-91-8).
